(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid

β-peptide stereochemistry chiral building block diastereomer differentiation

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid (CAS 1705593-14-1) is a benzyloxycarbonyl (Cbz)-protected β-amino acid derivative belonging to the β-homoisoleucine (β-HIle) scaffold class. It bears a single defined stereocenter at the C3 position (S-configuration) with an unassigned chiral center at C4, a feature that distinguishes it from fully stereodefined diastereomers such as (3R,4S)-Cbz-β-HIle-OH.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B15273473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11?,13-/m0/s1
InChIKeyYBQVXOLUUAILCJ-YUZLPWPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid – Cbz-Protected β-Homoisoleucine Building Block for Chiral Peptide Synthesis


(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid (CAS 1705593-14-1) is a benzyloxycarbonyl (Cbz)-protected β-amino acid derivative belonging to the β-homoisoleucine (β-HIle) scaffold class. It bears a single defined stereocenter at the C3 position (S-configuration) with an unassigned chiral center at C4, a feature that distinguishes it from fully stereodefined diastereomers such as (3R,4S)-Cbz-β-HIle-OH [1]. The Cbz protecting group is selectively removable by catalytic hydrogenolysis, enabling orthogonal protection strategies in solution- and solid-phase peptide synthesis. Its computed physicochemical properties—molecular weight 279.33 g/mol, XLogP3-AA 2.7, topological polar surface area 75.6 Ų—position it within the lipophilic range suitable for incorporation into β-peptide foldamers and peptidomimetics [2].

Why (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid Cannot Be Interchanged with Other Cbz-β-Amino Acid Stereoisomers or Boc-Protected Analogs


β-Amino acid building blocks are not commodity reagents; the stereochemical identity at C3 and the protecting group chemistry directly determine the conformational propensity of the resulting β-peptide, the synthetic compatibility in orthogonal protection schemes, and the biological activity of downstream peptidomimetics. Substituting (3S)-Cbz-β-HIle-OH (CAS 1705593-14-1) with its (3R)-enantiomer (CAS 1705570-19-9) inverts the helical handedness of β-peptide foldamers—a well-established structure-function relationship in the β-peptide field [1]. Similarly, replacing the Cbz group with a Boc group (CAS 218608-82-3) fundamentally alters the deprotection chemistry: Cbz requires hydrogenolysis (H₂/Pd), while Boc requires acidic conditions (TFA), making them non-interchangeable in multi-step synthetic routes where orthogonal protection is required [2]. The regioisomeric α-amino acid variant 2-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid (CAS 2000368-59-0) differs in backbone connectivity, producing an α-peptide backbone rather than a β-peptide backbone—a structural difference that changes the spacing between functional groups by one methylene unit [3].

Quantitative Differentiation Evidence for (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid Against Closest Structural Analogs


Stereochemical Singularity: Defined (3S) Configuration with Unresolved C4 Chirality vs. Fully Defined Diastereomers

The target compound (CAS 1705593-14-1) possesses one defined stereocenter at C3 [(S)-configuration] and one undefined stereocenter at C4, as confirmed by its InChI stereochemical layer (/t11?,13-/m0/s1). In contrast, (3R,4S)-Cbz-β-HIle-OH (CAS 872423-93-3) has both C3 (R) and C4 (S) stereocenters fully defined (/t11-,13+/m0/s1), while (3R)-Cbz-β-HIle-OH (CAS 1705570-19-9) has the opposite C3 configuration (R) with C4 undefined (/t11?,13-/m1/s1) [1][2]. This stereochemical ambiguity at C4 in the target compound means it may exist as a mixture of diastereomers, which could be exploited for diastereomer library synthesis or resolved into single diastereomers for structure-activity relationship studies—a synthetic flexibility not offered by the fully stereodefined (3R,4S) and (3S,4R) variants [3].

β-peptide stereochemistry chiral building block diastereomer differentiation

Protecting Group Orthogonality: Cbz (Hydrogenolysis-Labile) vs. Boc (Acid-Labile) in Multi-Step Peptide Synthesis

The target compound employs a Cbz (benzyloxycarbonyl) protecting group, which is removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. The closest commercially prevalent analog, Boc-L-β-homoisoleucine (CAS 218608-82-3), employs a Boc (tert-butoxycarbonyl) group removed under acidic conditions (e.g., TFA). This orthogonal relationship is quantifiable: Cbz removal proceeds under reducing conditions that leave Boc, Fmoc, and methyl ester groups intact, while Boc removal under acidic conditions cleaves Cbz only slowly [1]. In peptide synthesis protocols, the choice between Cbz and Boc dictates the entire protection strategy; the target compound's Cbz group is compatible with Boc-based solid-phase peptide synthesis (SPPS) where the Boc group is used for α-amino protection and Cbz serves as a side-chain or backbone protecting group removable by a final hydrogenolysis step without exposing the peptide to strong acid [2].

orthogonal protection solid-phase peptide synthesis Cbz deprotection Boc deprotection

Backbone Regiochemistry: β-Amino Acid (Position 3) vs. α-Amino Acid (Position 2) Isomer

The target compound has the Cbz-amino group at the C3 position (β-amino acid backbone), while the regioisomer 2-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid (CAS 2000368-59-0) has the Cbz-amino group at the C2 position (α-amino acid backbone). This positional difference is reflected in the computed lipophilicity: the α-amino acid regioisomer has an XLogP3-AA of 3.3, compared to 2.7 for the target β-amino acid [1][2]. This 0.6 log unit difference in XLogP3-AA—corresponding to approximately a 4-fold difference in partition coefficient—arises because the carboxylic acid and amino group are separated by two methylene units in the β-amino acid vs. one methylene unit in the α-amino acid, altering intramolecular hydrogen bonding and solvent accessibility. In peptide backbones, the additional methylene group in β-amino acids increases conformational flexibility and resistance to proteolytic degradation compared to α-amino acid counterparts [3].

β-amino acid α-amino acid isomer backbone connectivity peptidomimetic design

Vendor-Supplied Purity and Analytical Characterization Data with Batch-Level QC Documentation

Bidepharm supplies (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid (CAS 1705593-14-1) at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided . The α-amino acid regioisomer 2-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid (CAS 2000368-59-0) is offered by the same vendor at 98% purity . The 3 percentage point purity differential (95% vs. 98%) between these two Cbz-protected isomers is relevant for applications where trace impurities—potentially including stereoisomeric or regioisomeric contaminants—could affect coupling efficiency in peptide synthesis or confound biological assay interpretation. The availability of batch-level NMR and HPLC data allows procurement decision-makers to verify the absence of the (3R) enantiomer or α-amino acid regioisomer contamination prior to committing to large-scale synthesis campaigns.

purity specification batch QC NMR HPLC procurement specification

Application in β-Peptide Synthesis: β-Homoisoleucine as a Validated Replacement for Non-Commercial HMHA in Nodupetide Analogs

In a 2024 total synthesis study, β-homoisoleucine (β-HIle) was used to replace the non-commercially available (3S,4S)-3-hydroxy-4-methylhexanoic acid (HMHA) residue in the antimicrobial cyclodepsipeptide nodupetide. The [β-HIle]²-nodupetide analog was synthesized via combined solid- and solution-phase methods with an overall yield of 10.4% [1]. While this study used the unprotected β-HIle residue rather than the Cbz-protected form specifically, the target compound (3S)-Cbz-β-HIle-OH serves as the direct Cbz-protected precursor for such β-HIle incorporation. The study demonstrated that β-HIle substitution converts the ester bond in the natural nodupetide backbone into an amide bond, resulting in loss of antimicrobial activity against Pseudomonas aeruginosa—a finding that directly establishes the structure-activity relevance of this β-amino acid scaffold [2]. The commercial availability of the Cbz-protected form (CAS 1705593-14-1) contrasts with the non-commercial status of HMHA, making it a procurable gateway to this class of β-peptide analogs.

β-homoisoleucine nodupetide antimicrobial peptide HMHA replacement cyclodepsipeptide

Computed Physicochemical Property Differentiation: XLogP and Rotatable Bond Count vs. Boc Analog

Comparison of computed physicochemical properties between the target Cbz-β-HIle-OH and the Boc-protected analog reveals quantifiable differences with implications for peptide physicochemical profiling. The target compound has XLogP3-AA = 2.7 and 8 rotatable bonds, compared to XLogP3-AA = 2.2 and 6 rotatable bonds for Boc-L-β-homoisoleucine (CAS 218608-82-3) [1][2]. The ΔXLogP3-AA of +0.5 reflects the greater lipophilicity contributed by the benzyl group (Cbz) compared to the tert-butyl group (Boc). Additionally, the target compound has 2 more rotatable bonds, increasing conformational flexibility. The Cbz-protected compound also has a larger molecular weight (279.33 vs. 245.32 g/mol) and greater molecular complexity (complexity score: 313 vs. 244 for the Boc analog). These differences influence the chromatographic behavior (longer retention on reversed-phase HPLC) and solubility profile of peptides incorporating the Cbz-protected vs. Boc-protected β-HIle residue during intermediate purification steps.

lipophilicity XLogP rotatable bonds physicochemical property comparison drug-likeness

Optimal Procurement and Research Application Scenarios for (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid


Synthesis of β-Peptide Foldamers Requiring Defined (3S) Helical Handedness with C4 Diastereomer Exploration

The (3S) configuration with unresolved C4 stereochemistry makes this compound an ideal starting material for synthesizing β-peptide foldamers where the C3(S) configuration sets the helical handedness, while the C4 ambiguity allows diastereomer separation post-coupling to systematically probe C4 stereochemical effects on folding stability and biological activity [1]. This approach avoids the need to separately procure both (3S,4S) and (3S,4R) fully resolved diastereomers, reducing procurement costs while enabling comprehensive SAR.

Orthogonal Protection Strategies in Multi-Step Peptide Synthesis Requiring Acid-Sensitive Functional Groups

In synthetic routes where the target peptide contains acid-labile functionality (e.g., glycosidic bonds, tert-butyl esters, or sensitive side-chain modifications), the Cbz group's hydrogenolysis-based removal mechanism provides a critical orthogonal deprotection option not achievable with Boc-protected β-homoisoleucine [1]. This compound is specified when the final deprotection step must avoid exposure to TFA or other strong acids, as documented in the JP3799480B2 patent describing N-benzyloxycarbonyl derivatives as intermediates for amino acid derivative synthesis [2].

β-Homoisoleucine-Containing Cyclodepsipeptide Analog Synthesis Where HMHA Is Not Commercially Available

For research programs investigating nodupetide analogs or related antimicrobial cyclodepsipeptides, (3S)-Cbz-β-HIle-OH provides a commercially procurable, Cbz-protected form of β-homoisoleucine that can replace the synthetically inaccessible (3S,4S)-HMHA residue [1]. The Cbz protection allows incorporation via standard peptide coupling conditions followed by hydrogenolytic deprotection, enabling systematic exploration of ester-to-amide backbone modifications and their impact on antimicrobial activity against Pseudomonas aeruginosa and other MDR pathogens.

Chromatographic Method Development and Physicochemical Profiling of Protected β-Amino Acid Intermediates

The higher lipophilicity (XLogP3-AA = 2.7) and greater rotatable bond count (8 bonds) of this Cbz-protected compound compared to the Boc analog (XLogP3-AA = 2.2, 6 rotatable bonds) make it a useful reference standard for developing reversed-phase HPLC purification methods tailored to β-amino acid intermediates [1]. Its distinct chromatographic retention behavior—predictably longer than Boc-protected counterparts—allows analytical chemists to calibrate separation gradients for reaction monitoring and purity assessment in β-peptide synthesis workflows [2].

Quote Request

Request a Quote for (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.